2,6-Dibromo-3-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO. It is a white crystalline solid with a distinct odor and bitter taste. This compound is soluble in solvents such as alcohol, ether, and chlorinated hydrocarbons. It is primarily used as a flame retardant and biocide, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-chlorophenol can be synthesized through the bromination of 3-chlorophenol. The reaction typically involves the use of bromine in the presence of a solvent like dichloromethane. The process is carried out at room temperature, and the reaction time is usually around 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less brominated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Less brominated phenols
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its antimicrobial properties, making it useful in developing disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is widely used as a flame retardant in plastics, rubber, textiles, and coatings
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways, including those involved in cell wall synthesis and energy production .
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Tribromophenol
- 2,6-Dibromo-4-nitrophenol
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzoic acid
Comparison: 2,6-Dibromo-3-chlorophenol is unique due to its specific bromination pattern and the presence of a chlorine atom. This structural uniqueness imparts distinct chemical and biological properties, making it more effective as a biocide and flame retardant compared to its analogs .
Eigenschaften
CAS-Nummer |
28165-55-1 |
---|---|
Molekularformel |
C6H3Br2ClO |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
2,6-dibromo-3-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
InChI-Schlüssel |
IRDKAEPDVBTGRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.